![molecular formula C16H11ClN2O B1452160 3-Chloro-6-(4-phenoxyphenyl)pyridazine CAS No. 1105194-70-4](/img/structure/B1452160.png)
3-Chloro-6-(4-phenoxyphenyl)pyridazine
Overview
Description
Scientific Research Applications
Antimicrobial Applications
3-Chloro-6-(4-phenoxyphenyl)pyridazine: has been studied for its potential as an antimicrobial agent. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This compound could be synthesized and tested against various bacterial and fungal strains to determine its efficacy in inhibiting microbial growth.
Antidepressant and Anxiolytic Effects
The pyridazine scaffold is a common feature in many compounds with antidepressant and anxiolytic effects . Research into 3-Chloro-6-(4-phenoxyphenyl)pyridazine could explore its potential to act on central nervous system receptors or uptake transporters that are implicated in mood regulation and anxiety disorders.
Anti-Hypertensive Properties
Pyridazine derivatives have shown anti-hypertensive effects, which make them candidates for the development of new blood pressure-lowering drugs . 3-Chloro-6-(4-phenoxyphenyl)pyridazine could be investigated for its ability to modulate cardiovascular function and reduce hypertension.
Anticancer Activity
The structure of 3-Chloro-6-(4-phenoxyphenyl)pyridazine suggests potential for anticancer activity. Its efficacy could be assessed through in vitro and in vivo studies to determine its ability to inhibit tumor growth and proliferation .
Antiplatelet and Anticoagulant Effects
Pyridazine derivatives have been associated with antiplatelet and anticoagulant activities, which are crucial in the prevention of thrombotic events . Research could focus on how 3-Chloro-6-(4-phenoxyphenyl)pyridazine affects platelet aggregation and blood coagulation pathways.
Agrochemical Applications
The pyridazine ring is present in some commercially available agrochemicals3-Chloro-6-(4-phenoxyphenyl)pyridazine could be explored for its herbicidal, insecticidal, and fungicidal properties, potentially leading to the development of new products for agriculture .
Mechanism of Action
Target of Action
Pyridazine derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities
Mode of Action
It’s known that many pyridazinone derivatives, which include this compound, have their mechanism of action based on their capacity to inhibit calcium ion influx, which is required for the activation of certain biological processes .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, suggesting that the effects of this compound could be diverse .
properties
IUPAC Name |
3-chloro-6-(4-phenoxyphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-16-11-10-15(18-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFMLGCMNUVKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-phenoxyphenyl)pyridazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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